Cas no 1821026-62-3 (6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1124593
- 1821026-62-3
- 6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
- 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
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- Inchi: 1S/C12H14N2O2/c1-8-2-3-10-9(6-8)12(4-5-13-7-12)16-11(15)14-10/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)
- InChI Key: YEJQWLBUGOISHS-UHFFFAOYSA-N
- SMILES: O1C(NC2C=CC(C)=CC=2C21CNCC2)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 50.4Ų
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124593-0.05g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 0.05g |
$1261.0 | 2023-10-26 | |
| Enamine | EN300-1124593-0.1g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 0.1g |
$1320.0 | 2023-10-26 | |
| Enamine | EN300-1124593-0.25g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 0.25g |
$1381.0 | 2023-10-26 | |
| Enamine | EN300-1124593-0.5g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 0.5g |
$1440.0 | 2023-10-26 | |
| Enamine | EN300-1124593-1.0g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1124593-2.5g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 2.5g |
$2940.0 | 2023-10-26 | |
| Enamine | EN300-1124593-5.0g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1124593-10.0g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1124593-1g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 1g |
$1500.0 | 2023-10-26 | |
| Enamine | EN300-1124593-5g |
6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
1821026-62-3 | 95% | 5g |
$4349.0 | 2023-10-26 |
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
Exploring the Potential of 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one (CAS 1821026-62-3) in Modern Pharmaceutical Research
The compound 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one (CAS 1821026-62-3) has emerged as a promising candidate in pharmaceutical and medicinal chemistry research. This spirocyclic structure combines a benzoxazine moiety with a pyrrolidine ring, creating a unique molecular framework that has attracted significant attention from researchers worldwide. The spiro[3,1-benzoxazine-4,3'-pyrrolidine] core presents intriguing possibilities for drug development, particularly in the areas of central nervous system (CNS) therapeutics and anti-inflammatory applications.
Recent studies have focused on the 6-methyl substitution pattern of this compound, which appears to influence its biological activity and pharmacokinetic properties. The presence of both nitrogen and oxygen heteroatoms in the dihydrospiro benzoxazine structure contributes to its potential as a versatile pharmacophore. Researchers are particularly interested in how this molecular architecture might interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways.
The synthesis of 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one typically involves multi-step organic transformations, with careful control of stereochemistry being crucial for obtaining the desired biological activity. The pyrrolidine-2-one portion of the molecule offers opportunities for further derivatization, making this compound an excellent starting point for medicinal chemistry optimization programs. Current research trends emphasize the development of more efficient synthetic routes to access this scaffold and its analogs.
In the context of drug discovery, the spirocyclic benzoxazine framework has shown potential in addressing several therapeutic challenges. The compound's unique three-dimensional structure may provide improved selectivity compared to more planar aromatic systems, potentially reducing off-target effects. This characteristic aligns well with current pharmaceutical industry priorities focusing on precision medicine and targeted therapies.
The physicochemical properties of CAS 1821026-62-3 make it particularly interesting for CNS drug development. The balanced lipophilicity of the 6-methyl dihydrospiro structure suggests favorable blood-brain barrier penetration, while the presence of hydrogen bond acceptors and donors may contribute to specific receptor interactions. These features are currently being explored in preclinical studies for potential applications in neurological disorders.
From a formulation perspective, the pyrrolidine-2-one benzoxazine derivative demonstrates acceptable stability under various pH conditions, which is crucial for pharmaceutical development. Researchers are investigating suitable delivery systems for this compound, with particular attention to bioavailability enhancement techniques that are trending in modern drug delivery research.
The intellectual property landscape surrounding 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one is evolving rapidly, with several patent applications filed in recent years covering its synthesis methods and potential therapeutic applications. This reflects the growing commercial interest in this chemical entity and its analogs as potential drug candidates.
Analytical characterization of CAS 1821026-62-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are essential for reliable biological evaluation. Recent advancements in analytical technology have enabled more detailed studies of this molecule's conformational behavior in solution.
Environmental and safety assessments of 6-methyl spirocyclic benzoxazine derivatives indicate favorable profiles compared to many traditional pharmaceutical scaffolds. This aspect is particularly relevant given the current emphasis on green chemistry and sustainable drug development practices in the pharmaceutical industry.
Future research directions for 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one include structure-activity relationship studies, prodrug development, and investigation of potential synergistic effects with existing therapeutic agents. The compound's versatility makes it a valuable tool for exploring new approaches to drug design and development in multiple therapeutic areas.
As the scientific community continues to investigate spiro[3,1-benzoxazine-4,3'-pyrrolidine] derivatives, CAS 1821026-62-3 stands out as a particularly interesting example with significant potential. Its unique structural features and promising biological activities position it as an important compound in contemporary medicinal chemistry research, warranting further exploration and development.
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